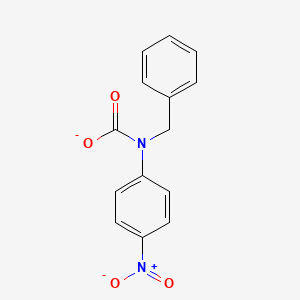
4-Nitro-phenyl-N-benzylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitro-phenyl-N-benzylcarbamate is an organic compound belonging to the class of carbamates It is characterized by the presence of a benzyl group and a 4-nitrophenyl group attached to a carbamate moiety
准备方法
Synthetic Routes and Reaction Conditions: 4-Nitro-phenyl-N-benzylcarbamate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of benzyl alcohol with 4-nitrophenyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like tetrahydrofuran at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
化学反应分析
Types of Reactions: 4-Nitro-phenyl-N-benzylcarbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group on the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield benzyl alcohol and 4-nitrophenol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in an organic solvent.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products Formed:
Nucleophilic Substitution: Substituted benzyl(4-nitrophenyl)carbamates.
Reduction: Benzyl(4-aminophenyl)carbamate.
Hydrolysis: Benzyl alcohol and 4-nitrophenol.
科学研究应用
4-Nitro-phenyl-N-benzylcarbamate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential antimicrobial and antioxidant activities.
Materials Science: Employed in the development of novel materials with specific properties, such as polymers and coatings.
Bioconjugation: Utilized in the covalent attachment of biomolecules to surfaces for various biochemical applications.
作用机制
The mechanism of action of 4-Nitro-phenyl-N-benzylcarbamate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects .
相似化合物的比较
Benzyl carbamate: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitrophenyl carbamate: Similar structure but without the benzyl group, affecting its solubility and reactivity.
Benzyl(4-aminophenyl)carbamate: The reduced form of 4-Nitro-phenyl-N-benzylcarbamate, with different chemical properties and applications.
Uniqueness: this compound is unique due to the presence of both benzyl and 4-nitrophenyl groups, which confer distinct chemical reactivity and potential applications. The nitro group enhances its utility in redox reactions and as a precursor for further functionalization.
属性
分子式 |
C14H11N2O4- |
|---|---|
分子量 |
271.25 g/mol |
IUPAC 名称 |
N-benzyl-N-(4-nitrophenyl)carbamate |
InChI |
InChI=1S/C14H12N2O4/c17-14(18)15(10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)16(19)20/h1-9H,10H2,(H,17,18)/p-1 |
InChI 键 |
PFVTVOXPJAOCIR-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)CN(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(7-Hydroxyheptyl)-1,4-dioxaspiro[4.4]nonane-7-carbaldehyde](/img/structure/B8563330.png)
![p-Anisyl[(phenylthio)methyl] ketone](/img/structure/B8563347.png)
![3-phenylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B8563361.png)

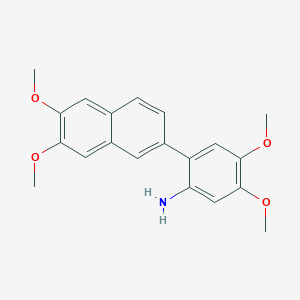
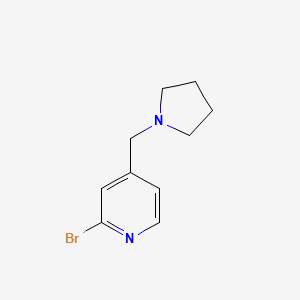
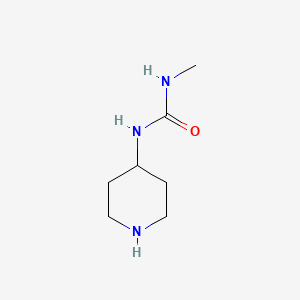
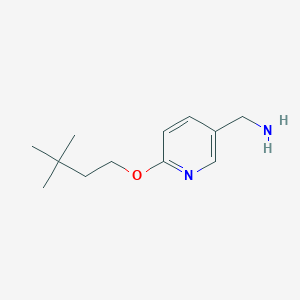
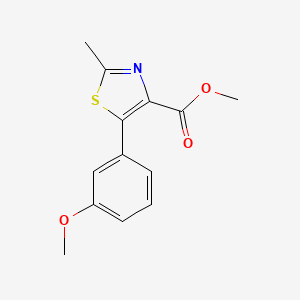
![4-(4-[1,2,3]Triazol-1-yl-butyl)phenol](/img/structure/B8563402.png)
![Tert-butyl [2-oxo-2-(pyridin-4-yl)ethyl]carbamate](/img/structure/B8563417.png)
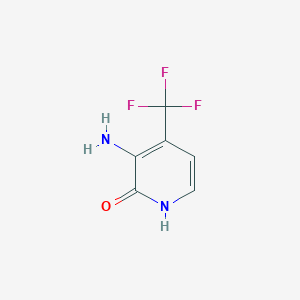
![7-Amino-5,5-dimethyl-5H,6H,7H-thieno[3,2-b]pyran-6-ol](/img/structure/B8563433.png)

